![molecular formula C23H22N6O2S B2691126 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 894995-27-8](/img/structure/B2691126.png)
3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C23H22N6O2S and its molecular weight is 446.53. The purity is usually 95%.
BenchChem offers high-quality 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Inhibitors of Enzymes
Triazolopyrimidine derivatives have been synthesized and evaluated as potential inhibitors of various enzymes, such as 15-lipoxygenase (15-LO). Compounds with similar structural frameworks demonstrated significant inhibitory activity against 15-LO, suggesting their potential as therapeutic agents for diseases where 15-LO plays a critical role (Asghari et al., 2016).
Antihypertensive Agents
Some triazolopyrimidine derivatives have been synthesized as potential antihypertensive agents. These compounds, which bear structural resemblance to known antihypertensive drugs, have shown promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).
Anticancer and Anti-inflammatory Activity
Novel pyrazolopyrimidines derivatives have been developed and evaluated for their anticancer and anti-5-lipoxygenase (a key enzyme in the inflammatory process) activities. Such studies indicate the potential of triazolopyrimidine derivatives in developing new therapeutic agents with anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Antibacterial Agents
Triazolopyrimidines have been synthesized with the aim of discovering new antibacterial agents. Certain derivatives exhibited potent activity against gram-positive pathogens, suggesting their potential as novel antibiotics (Khera et al., 2011).
Antimicrobial Agents
Derivatives incorporating the thiophene moiety into the triazolopyrimidine framework have shown significant antimicrobial activity, particularly against fungal pathogens. This highlights the potential of such compounds in developing new antimicrobial therapies (Mabkhot et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) .
Mode of Action
It’s possible that it interacts with its targets in a similar manner to related compounds, potentially inhibiting the activity of enzymes such as ache and bche .
Biochemical Pathways
Inhibition of ache and bche, as seen with similar compounds , can affect cholinergic neurotransmission, which is involved in many functions including memory and muscle control.
Pharmacokinetics
Similar compounds have been found to exhibit potent activity, suggesting they may have favorable absorption, distribution, metabolism, and excretion properties .
Result of Action
Inhibition of ache and bche by similar compounds can lead to increased acetylcholine levels, affecting neurotransmission .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the activity and stability of similar compounds .
Eigenschaften
IUPAC Name |
3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c30-20-15-19(17-7-3-1-4-8-17)29-22(24-20)25-26-23(29)32-16-21(31)28-13-11-27(12-14-28)18-9-5-2-6-10-18/h1-10,15H,11-14,16H2,(H,24,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVDIJGKSBZCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3C(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.